molecular formula C22H31N5O B5485127 (3R*,4R*)-1-(4-methyl-2-pyrimidinyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol

(3R*,4R*)-1-(4-methyl-2-pyrimidinyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol

Cat. No. B5485127
M. Wt: 381.5 g/mol
InChI Key: UUQKUOBYWZDTRL-NHCUHLMSSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the structure .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions required for reactions, and the products formed .


Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can provide important information about how the compound behaves under different conditions .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the molecular level. This is particularly relevant for biologically active compounds, where the mechanism of action can involve binding to specific proteins or other biomolecules .

Safety and Hazards

Safety and hazard analysis involves studying the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions that need to be taken when handling the compound .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the development of new materials or technologies .

properties

IUPAC Name

(3R,4R)-1-(4-methylpyrimidin-2-yl)-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O/c1-18-7-10-23-22(24-18)27-12-9-20(21(28)17-27)26-15-13-25(14-16-26)11-8-19-5-3-2-4-6-19/h2-7,10,20-21,28H,8-9,11-17H2,1H3/t20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQKUOBYWZDTRL-NHCUHLMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(C(C2)O)N3CCN(CC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1)N2CC[C@H]([C@@H](C2)O)N3CCN(CC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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